molecular formula C12H13N3O2 B11802407 Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11802407
M. Wt: 231.25 g/mol
InChI Key: GSZZOOOSTSXUOD-UHFFFAOYSA-N
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Description

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an ortho-tolyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with ortho-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.

    Agriculture: The compound can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis, which is crucial for fungal cell membrane integrity . The triazole ring can also interact with nucleic acids, affecting DNA replication and transcription.

Comparison with Similar Compounds

    Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    Ethyl 3-(m-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    Ethyl 3-(phenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Biological Activity

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent studies.

Chemical Structure and Properties

Molecular Details:

  • Molecular Formula: C₁₂H₁₃N₃O₂
  • Molecular Weight: 231.25 g/mol
  • IUPAC Name: Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate
  • Canonical SMILES: CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C
PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
IUPAC NameEthyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

Synthesis Methods

The synthesis of this compound typically involves the cyclization of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with ortho-tolyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.

Antifungal and Antibacterial Properties

This compound has shown promising antifungal activity by inhibiting cytochrome P450 enzymes critical for ergosterol synthesis in fungi. This disruption affects the integrity of fungal cell membranes. In vitro studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In cell culture studies, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival . The compound's unique structural features may contribute to its ability to interact with specific molecular targets within cancer cells.

The mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition: The compound inhibits essential enzymes in pathogens.
  • Cell Membrane Disruption: By interfering with ergosterol synthesis in fungi.
  • Apoptosis Induction: Triggering programmed cell death in cancer cells through various signaling pathways .

Comparative Analysis with Related Compounds

This compound can be compared with other triazole derivatives:

CompoundStructure TypeBiological Activity
Ethyl 3-(p-tolyl)-1H-1,2,4-triazolePara-substitutedSimilar antifungal activity
Ethyl 3-(m-tolyl)-1H-1,2,4-triazoleMeta-substitutedReduced activity
Ethyl 3-(phenyl)-1H-1,2,4-triazolePhenyl-substitutedBroader spectrum

The ortho substitution in this compound contributes to its unique reactivity and biological profile compared to its para and meta counterparts.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens when tested at different concentrations .
  • Cytokine Modulation : Research indicated that triazole derivatives could modulate cytokine release in immune cells. For instance, compounds were shown to decrease TNF-alpha production significantly .
  • In Vivo Studies : Animal model studies are ongoing to assess the efficacy and safety profile of this compound as a potential therapeutic agent against fungal infections and tumors.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,15)

InChI Key

GSZZOOOSTSXUOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C

Origin of Product

United States

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